molecular formula C31H25BrN4O B2875435 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline CAS No. 392237-17-1

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline

Cat. No.: B2875435
CAS No.: 392237-17-1
M. Wt: 549.472
InChI Key: RXGUTILINCJPMW-UHFFFAOYSA-N
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Description

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 3-bromophenylhydrazine with 4-methoxyacetophenone under acidic conditions to form the pyrazole ring.

    Quinazoline core synthesis: The pyrazole derivative is then reacted with 2-aminobenzonitrile in the presence of a base to form the quinazoline core.

    Final coupling reaction: The final step involves coupling the quinazoline intermediate with p-tolylboronic acid using a palladium-catalyzed Suzuki coupling reaction to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

    Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for diseases such as cancer and inflammation, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways involved depend on the specific target and context of its use.

Comparison with Similar Compounds

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline can be compared with similar compounds, such as:

    2-(5-(3-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    2-(5-(3-bromophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline: This compound has a hydroxyl group instead of a methoxy group, which may influence its solubility and interaction with biological targets.

    2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(phenyl)quinazoline: This compound lacks the p-tolyl group, which may affect its overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25BrN4O/c1-20-10-12-22(13-11-20)30-26-8-3-4-9-27(26)33-31(34-30)36-29(23-6-5-7-24(32)18-23)19-28(35-36)21-14-16-25(37-2)17-15-21/h3-18,29H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGUTILINCJPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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